methyl 4-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate
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Overview
Description
METHYL 4-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)BENZOATE is a complex organic compound that features a benzoxazole moiety Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of METHYL 4-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)BENZOATE typically involves the condensation of 2-aminophenol with an aldehyde under reflux conditions. Various catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, can be used to facilitate the reaction . The reaction conditions are optimized to achieve high yields and good atom economy .
Chemical Reactions Analysis
METHYL 4-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazole ring.
Common reagents used in these reactions include nitric acid for nitration and hydrazine hydrate for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 4-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)BENZOATE has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)BENZOATE involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
METHYL 4-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)BENZOATE can be compared with other benzoxazole derivatives such as:
- METHYL 4-(((3-MERCAPTO-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)BENZOATE
- Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of METHYL 4-({[4-(1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)BENZOATE lies in its specific benzoxazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16N2O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[[4-(1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-22(25)17-8-6-15(7-9-17)14-23-18-12-10-16(11-13-18)21-24-19-4-2-3-5-20(19)27-21/h2-14H,1H3 |
InChI Key |
QOUTULSUUKSZAY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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